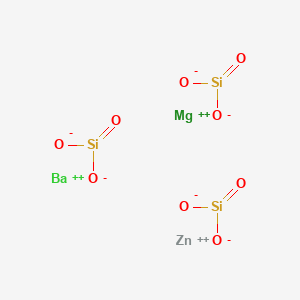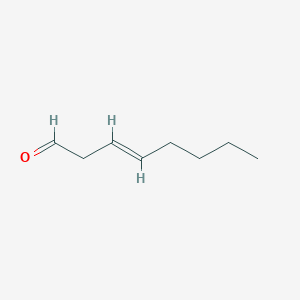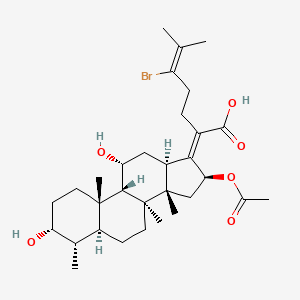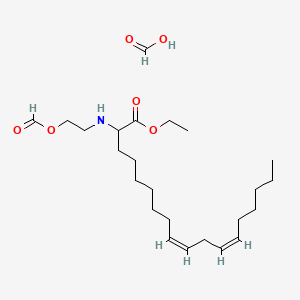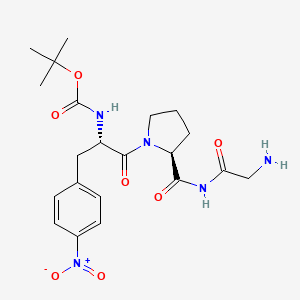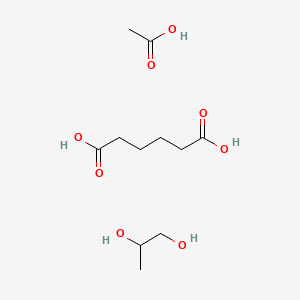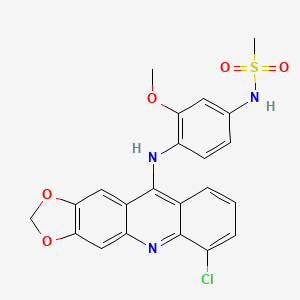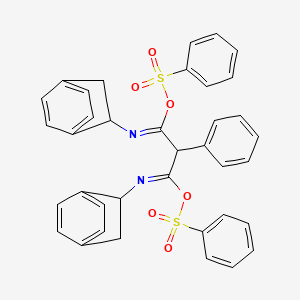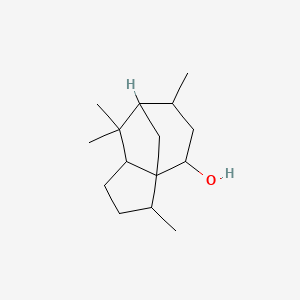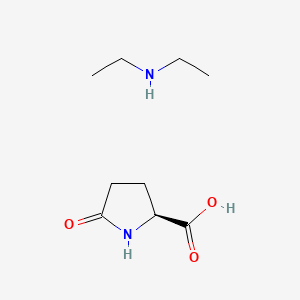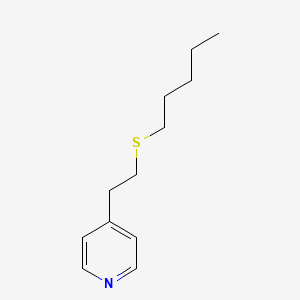
Pyridine, 4-(2-(pentylthio)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-(2-(pentylthio)ethyl)- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-(pentylthio)ethyl)- typically involves the introduction of a pentylthioethyl group to the pyridine ring. One common method is through the reaction of 4-bromopyridine with 2-(pentylthio)ethyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-(2-(pentylthio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 4-(2-(pentylthio)ethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Pyridine, 4-(2-(pentylthio)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The sulfur atom in the pentylthioethyl group can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Pyridine: The parent compound, known for its basicity and aromaticity.
Dihydropyridine: A reduced form of pyridine with significant pharmacological properties.
Piperidine: A fully saturated derivative of pyridine, widely used in medicinal chemistry
Uniqueness: Pyridine, 4-(2-(pentylthio)ethyl)- is unique due to the presence of the pentylthioethyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
134480-44-7 |
|---|---|
Molecular Formula |
C12H19NS |
Molecular Weight |
209.35 g/mol |
IUPAC Name |
4-(2-pentylsulfanylethyl)pyridine |
InChI |
InChI=1S/C12H19NS/c1-2-3-4-10-14-11-7-12-5-8-13-9-6-12/h5-6,8-9H,2-4,7,10-11H2,1H3 |
InChI Key |
QHTNTEFDGFBAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


